N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a tert-butyl group and a pyrazole ring substituted with methyl groups and a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity .
Mode of Action
It has been suggested that compounds with similar structures exhibit antibacterial activity by interacting with bacterial cells . The compound may interact with its targets, leading to changes that inhibit the growth of the bacteria .
Biochemical Pathways
It is known that antibacterial compounds often interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication, leading to the death of the bacteria .
Result of Action
It has been suggested that compounds with similar structures can inhibit the growth of bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions. The pyrazole ring is synthesized separately, often through condensation reactions involving hydrazines and diketones. The final step involves coupling the thiazole and pyrazole rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to ensure reproducibility and scalability, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, solvents like dichloromethane, and bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Known for its antitumor activity.
2-aminothiazole derivatives: Widely studied for their anticancer properties.
N-(thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity.
Uniqueness
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8-6-14-17(5)10(8)11(18)16-12-15-9(7-19-12)13(2,3)4/h6-7H,1-5H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAABMHBMIYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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